REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:9][OH:10])[CH2:3][NH:4][C:5](=[O:8])[CH2:6][Cl:7].[CH2:11]([O:14][CH:15](OCC=C)OCC=C)[CH:12]=[CH2:13].[Cl-].[NH4+]>ClC(Cl)C>[CH2:11]([O:14][CH:15]1[O:1][CH:2]([CH2:3][NH:4][C:5](=[O:8])[CH2:6][Cl:7])[CH2:9][O:10]1)[CH:12]=[CH2:13] |f:2.3|
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
OC(CNC(CCl)=O)CO
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(OCC=C)OCC=C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred with potassium carbonate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined in a reaction flask
|
Type
|
DISTILLATION
|
Details
|
distilled to a head temperature of 82° C
|
Type
|
FILTRATION
|
Details
|
filtered over Florisil
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1OCC(O1)CNC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |